molecular formula C9H9F2N3O2 B1411665 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine CAS No. 1779124-29-6

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine

Cat. No. B1411665
CAS RN: 1779124-29-6
M. Wt: 229.18 g/mol
InChI Key: KMNCCNUHBMTODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a nitro-substituted pyridine derivative that has shown promising results in studies related to drug development and other scientific applications. In

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine involves the inhibition of kinases, which are enzymes that play a crucial role in various cellular processes, including cell proliferation and differentiation. This compound acts as a competitive inhibitor of kinases by binding to the ATP-binding site of the enzyme, preventing the phosphorylation of target proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine depend on the specific application and the concentration used. In studies related to drug development, this compound has shown promising results in inhibiting the growth of cancer cells, indicating its potential as an anti-cancer agent. In material science, this compound has shown potential as a building block for the synthesis of new materials with unique properties. In chemical synthesis, this compound has shown potential as a reagent for the synthesis of various organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine in lab experiments include its high purity, stability, and potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments include its high cost and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine. These include further studies on its potential as a kinase inhibitor for the treatment of various diseases, including cancer. Additionally, further research can be conducted on its potential as a building block for the synthesis of new materials with unique properties. Furthermore, the synthesis of new derivatives of this compound can be explored for potential applications in various fields of scientific research.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine has shown potential applications in various fields of scientific research, including drug development, material science, and chemical synthesis. In drug development, this compound has been studied for its potential as a kinase inhibitor, which can be used to treat various diseases, including cancer. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties. In chemical synthesis, this compound has been studied for its potential as a reagent for the synthesis of various organic compounds.

properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O2/c10-9(11)3-5-13(6-9)8-7(14(15)16)2-1-4-12-8/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNCCNUHBMTODK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoropyrrolidin-1-yl)-3-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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